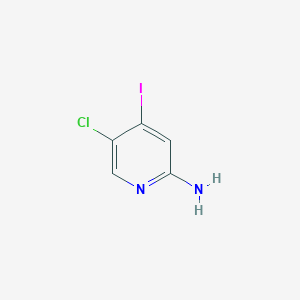

5-Chloro-4-iodopyridin-2-amine

Description

The exact mass of the compound 5-Chloro-4-iodopyridin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloro-4-iodopyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-4-iodopyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-iodopyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLVDYBLXQYWLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260667-65-9 | |

| Record name | 5-Chloro-4-iodo-2-pyridinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-Chloro-4-iodopyridin-2-amine

An In-depth Technical Guide to the Synthesis of 5-Chloro-4-iodopyridin-2-amine

Abstract

5-Chloro-4-iodopyridin-2-amine is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique substitution pattern, featuring electron-donating amino and electron-withdrawing halogen moieties, makes it a versatile intermediate for constructing complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapeutics.[1][2][3] This guide provides a comprehensive, technically-grounded exploration of a robust synthetic strategy for this compound. We will dissect the synthetic challenges, particularly the issue of regioselectivity, and present a logical, multi-step pathway from a common starting material. The causality behind experimental choices, detailed protocols, and safety considerations are elucidated to empower researchers in their synthetic endeavors.

Strategic Analysis: The Challenge of Regioselectivity

The synthesis of polysubstituted pyridines is a classic challenge in organic chemistry, primarily governed by the directing effects of existing substituents. In our target molecule, 5-Chloro-4-iodopyridin-2-amine, the arrangement of the amino, chloro, and iodo groups presents a significant regiochemical puzzle.

The most intuitive starting material is the commercially available 2-Amino-5-chloropyridine.[4][5] A straightforward electrophilic iodination of this precursor would seem logical. However, the powerful ortho-, para-directing effect of the C2-amino group overwhelmingly favors electrophilic attack at the C3 position. Indeed, literature precedents confirm that direct iodination of 2-amino-5-chloropyridine with reagents like N-Iodosuccinimide (NIS) yields the isomeric 2-Amino-5-chloro-3-iodopyridine.[6]

Therefore, a direct iodination approach is not viable for obtaining the desired 4-iodo isomer. A more strategic, multi-step approach is required to override the inherent electronic preferences of the pyridine ring and enforce iodination at the C4 position. This guide proposes a robust pathway leveraging a classical Sandmeyer reaction, which allows for the precise installation of the iodo group via a diazonium salt intermediate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 5. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-AMINO-5-CHLORO-3-IODOPYRIDINE | 211308-81-5 [chemicalbook.com]

An In-Depth Technical Guide to 5-Chloro-4-iodopyridin-2-amine (CAS No. 1260667-65-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-4-iodopyridin-2-amine, a halogenated pyridine derivative of significant interest in medicinal chemistry. As a versatile synthetic intermediate, its strategic importance lies in the precise arrangement of its functional groups—an amine, a chloro group, and a reactive iodo group—which together offer a unique platform for the construction of complex molecular architectures. This document delves into its chemical identity, synthesis, reactivity, applications in drug discovery, and essential safety protocols, offering field-proven insights for its effective utilization in research and development.

Chemical Identity and Properties

Correctly identifying a chemical reagent is the foundational step for reproducible science. 5-Chloro-4-iodopyridin-2-amine is registered under CAS Number 1260667-65-9 .

A critical aspect for researchers is to distinguish this compound from its positional isomers, which possess different reactivity profiles and will lead to entirely different downstream products. The most common isomer is 4-Chloro-5-iodopyridin-2-amine (CAS No. 670253-37-9) .[1] In this isomer, the positions of the chloro and iodo substituents are swapped. Always verify the CAS number and structure before use.

Table 1: Physicochemical Properties of 5-Chloro-4-iodopyridin-2-amine and a Key Isomer

| Property | 5-Chloro-4-iodopyridin-2-amine | 4-Chloro-5-iodopyridin-2-amine |

| CAS Number | 1260667-65-9 | 670253-37-9[1] |

| Molecular Formula | C₅H₄ClIN₂ | C₅H₄ClIN₂[1] |

| Molecular Weight | 254.46 g/mol | 254.45 g/mol [1] |

| IUPAC Name | 5-chloro-4-iodopyridin-2-amine | 4-chloro-5-iodopyridin-2-amine[1] |

| Canonical SMILES | C1=C(C(=C(N=C1)N)I)Cl | C1=C(C(=CN=C1N)I)Cl[1] |

| Appearance | Solid (form may vary by supplier) | Solid[1] |

| Topological Polar Surface Area | 38.9 Ų | 38.9 Ų[1] |

| Complexity | 101 | 101[1] |

Synthesis and Mechanistic Rationale

The synthesis of multi-halogenated pyridines requires careful control of regioselectivity. The most logical and cost-effective synthetic route to 5-Chloro-4-iodopyridin-2-amine starts from the commercially available precursor, 2-amino-5-chloropyridine. The key transformation is the selective introduction of an iodine atom at the C4 position.

The Challenge of Regioselectivity

Direct electrophilic iodination of the 2-amino-5-chloropyridine ring presents a regiochemical challenge. The 2-amino group is a strong activating group and directs electrophiles to the C3 and C5 positions. However, since the C5 position is already occupied by a chloro group, the primary sites for electrophilic attack are C3 and, to a lesser extent, C6. Iodination at the C4 position is not electronically favored and thus requires specific methodologies to achieve the desired isomer. While literature on the specific C4 iodination of this substrate is sparse, a plausible route involves a directed ortho-metalation or a multi-step sequence involving Sandmeyer-type reactions on a pre-functionalized precursor.

A more direct, albeit less documented, approach involves leveraging specific iodinating agents and conditions that may favor the C4 position through kinetic or thermodynamic control, potentially involving complexation with the pyridine nitrogen.

Postulated Synthetic Protocol: Electrophilic Iodination

This protocol is a representative procedure based on established methods for the iodination of electron-rich pyridine systems. Optimization will be required for this specific substrate to maximize the yield of the desired C4 isomer.

Reaction: Iodination of 2-amino-5-chloropyridine

References

biological activity of 5-Chloro-4-iodopyridin-2-amine derivatives

An In-depth Technical Guide to the Biological Activity of 5-Chloro-4-iodopyridin-2-amine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the 5-Chloro-4-iodopyridin-2-amine scaffold, a versatile building block in modern medicinal chemistry. We will delve into its synthetic utility, explore the diverse biological activities of its derivatives—with a primary focus on kinase inhibition and anticancer applications—and provide validated experimental protocols for its study. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising heterocyclic scaffold in their discovery programs.

The 5-Chloro-4-iodopyridin-2-amine Scaffold: A Privileged Intermediate

The pyridine ring is a cornerstone of medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its derivatives exhibit a vast range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1] The 5-Chloro-4-iodopyridin-2-amine scaffold (PubChem CID: 21949121) is a particularly valuable intermediate due to its unique electronic properties and multiple points for synthetic diversification.[2]

The strategic placement of three distinct functional groups—an amine and two different halogens—offers chemists remarkable control over subsequent reactions.

-

The 2-amino group provides a nucleophilic center and a key hydrogen bond donor for interacting with biological targets.

-

The 4-iodo position is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl groups.[3][4]

-

The 5-chloro substituent offers a secondary, less reactive site for modification, enabling sequential or orthogonal synthetic strategies. It also modulates the electronic nature of the pyridine ring, influencing the compound's overall physicochemical properties.

This inherent reactivity makes the scaffold an essential building block for constructing complex molecular architectures designed for targeted therapies.[5][6]

Synthetic Pathways and Methodologies

The primary utility of the 5-Chloro-4-iodopyridin-2-amine core lies in its amenability to well-established cross-coupling reactions. These methods form the foundation for creating extensive libraries of derivatives for structure-activity relationship (SAR) studies.

Caption: Synthetic diversification of the core scaffold.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a standard method for introducing an aryl or heteroaryl group at the C4 position of the pyridine ring. The causality for this choice is the high reactivity of the C-I bond in palladium-catalyzed reactions, allowing for selective functionalization.

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-Chloro-4-iodopyridin-2-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). The use of a biphasic system is crucial for facilitating both the organic-soluble catalyst and the inorganic base.

-

Catalyst Introduction: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq). These catalysts are chosen for their efficiency in mediating the transmetalation and reductive elimination steps of the catalytic cycle.

-

Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Validation: Purify the resulting crude product by column chromatography on silica gel. Characterize the final compound's structure and purity via ¹H NMR, ¹³C NMR, and HRMS to validate its identity.

Biological Activity Profile: A Focus on Oncology

Derivatives of substituted pyridines and pyrimidines are prominent in oncology, primarily as kinase inhibitors.[7][8] The 5-Chloro-4-iodopyridin-2-amine scaffold serves as a key starting point for developing potent and selective inhibitors targeting critical signaling pathways in cancer.

Kinase Inhibition: Targeting Oncogenic Drivers

The 2-aminopyridine motif is a classic "hinge-binding" element, capable of forming crucial hydrogen bonds with the backbone of the ATP-binding pocket in many protein kinases. This interaction anchors the inhibitor, allowing other parts of the molecule to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.

Derivatives based on similar halogenated heterocyclic scaffolds have shown potent activity against kinases like Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), which are key drivers in non-small cell lung cancer (NSCLC).[8][9] The 5-chloro-4-((substituted phenyl)amino)pyrimidine structure, a close analog, is widely used in the design of ALK inhibitors.[8]

Caption: Inhibition of the EGFR signaling cascade.

Antiproliferative Activity in Cancer Cell Lines

The ultimate goal of kinase inhibition in oncology is to halt uncontrolled cell division. The antiproliferative activity of these derivatives is commonly assessed against a panel of human cancer cell lines. Structure-activity relationship (SAR) studies have shown that the nature of the substituent introduced at the C4 position is critical for potency.

For example, studies on related pyridine derivatives reveal that adding groups containing nitrogen and oxygen (e.g., -OCH₃, -OH, -C=O, NH₂) often enhances antiproliferative activity.[1]

| Derivative Class | Target | Cell Line | Activity (IC₅₀) | Reference Insight |

| Pyrimidin-2-amine | PLK4 | Breast Cancer (MCF-7) | 6.7 nM (for compound 8h) | Scaffold hopping from known PLK4 inhibitors led to a potent aminopyrimidine core.[7] |

| 4-indole-2-arylaminopyrimidine | (Anti-inflammatory) | LPS-induced RAW264.7 | ~5 µM range | Modifications to the phenyl ring and indole moiety are critical for activity.[10] |

| 5-chloro-4-phenylaminopyrimidine | HDAC3 | HCT116 | 0.08 µM (for compound L20) | The 5-chloro-pyrimidine scaffold, common in ALK inhibitors, was successfully repurposed as an HDAC inhibitor cap group.[8] |

This table is illustrative, drawing from related aminopyrimidine and aminopyridine scaffolds to highlight the potential of the core topic.

Antimicrobial Properties

While oncology is a major focus, substituted 2-aminopyridines have also been explored for antimicrobial applications.[11] For instance, Schiff bases derived from 2-amino-4-chloropyridine have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12] The structure-activity relationship in these compounds often depends on the nature of the aldehyde used to form the imine, with electron-withdrawing or donating groups on the aromatic ring modulating the biological effect.[12]

Structure-Activity Relationship (SAR) Insights

Synthesizing data from various studies on related scaffolds allows us to postulate key SAR trends for 5-Chloro-4-iodopyridin-2-amine derivatives.

Caption: Key structure-activity relationship points.

-

Position 2 (Amine): This group is fundamental for target engagement, especially in kinases. While derivatization is less common here, N-alkylation could be explored to alter solubility or cell permeability.

-

Position 4 (Iodo): This is the key vector for achieving potency and selectivity. The size, electronics, and conformational flexibility of the group introduced here directly impact how the molecule fits into the target's binding site.

-

Position 5 (Chloro): The electron-withdrawing nature of the chlorine atom lowers the pKa of the pyridine nitrogen, which can affect target binding and pharmacokinetic properties. It also provides a potential site for halogen bonding, a non-covalent interaction that can enhance binding affinity.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

To ensure trustworthiness, a described protocol must be a self-validating system. This MTT assay is a standard, colorimetric method to assess the cytotoxic or antiproliferative effects of compounds on cancer cells, providing a quantitative measure (IC₅₀) of a derivative's efficacy.

-

Cell Culture: Plate cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37 °C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for a negative control (medium with solvent) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours. The incubation time is chosen to allow for multiple cell doubling cycles, ensuring a measurable effect on proliferation.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis and Validation: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). The results are validated by the clear dose-response relationship and the expected activity of the positive control.

Conclusion and Future Perspectives

The 5-Chloro-4-iodopyridin-2-amine scaffold is a powerful and versatile platform for the discovery of novel bioactive molecules. Its synthetic tractability, particularly for creating diverse libraries via cross-coupling reactions, makes it highly attractive for drug development. The primary application of its derivatives lies in oncology, where the 2-aminopyridine motif serves as an effective hinge-binder for various protein kinases implicated in cancer progression.

Future research should focus on:

-

Exploring Novel Targets: While kinases are a major focus, this scaffold could be used to design inhibitors for other enzyme families, such as HDACs, or to develop novel antimicrobial and anti-inflammatory agents.[8]

-

Fine-Tuning ADME Properties: Systematic modification at the C5 position and the 2-amino group could optimize the pharmacokinetic and safety profiles of lead compounds.

-

Structure-Based Design: Leveraging co-crystal structures of derivatives bound to their targets will enable more rational, data-driven design of next-generation inhibitors with enhanced potency and selectivity.

By combining established synthetic chemistry with modern drug discovery principles, the 5-Chloro-4-iodopyridin-2-amine core will undoubtedly continue to yield promising candidates for treating a range of human diseases.

References

-

Narendar, P., Parthiban, J., Anbalagan, N., Gunasekaran, V., & Leonard, J. T. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-187. [Link]

-

Request PDF. (2003). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. ResearchGate. [Link]

-

Request PDF. (n.d.). Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. ResearchGate. [Link]

-

O'dell, T. B., et al. (n.d.). Pharmacology of a series of new 2-substituted pyridine derivatives with emphasis on their analgesic and interneuronal blocking properties. Semantic Scholar. [Link]

-

Wang, A., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. [Link]

-

Sharma, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16391-16409. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-5-iodopyridin-2-amine. PubChem. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery. Pharma-intermediate.com. [Link]

-

Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1145-1153. [Link]

-

Martinez-Vargas, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5183. [Link]

-

Tetrahedron. (n.d.). 2-Amino-5-chloro-3-iodopyridine. elsevier.com. [Link]

-

Liu, Y., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2132-2143. [Link]

-

Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516. [Link]

-

Wang, Y., et al. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Bioorganic & Medicinal Chemistry, 48, 116413. [Link]

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 2. 4-Chloro-5-iodopyridin-2-amine | C5H4ClIN2 | CID 21949121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

5-Chloro-4-iodopyridin-2-amine mechanism of action in biological systems

An In-depth Technical Guide to the Biological Potential and Mechanism of Action of the 5-Chloro-4-iodopyridin-2-amine Scaffold

Abstract

This technical guide provides a comprehensive analysis of 5-Chloro-4-iodopyridin-2-amine, not as a standalone bioactive agent, but as a highly versatile chemical scaffold for drug discovery. Given the limited direct biological data on this specific intermediate, this paper focuses on the well-established mechanistic potential of its core structure: the 2-aminopyridine moiety. We will dissect the probable mechanisms of action and target families for derivatives of this scaffold, with a focus on kinase and bromodomain inhibition. This guide synthesizes field-proven insights with detailed, actionable experimental protocols and workflows, designed to empower researchers in leveraging this and similar scaffolds for the development of novel therapeutics.

Introduction: The Strategic Value of a Dihalogenated 2-Aminopyridine Scaffold

5-Chloro-4-iodopyridin-2-amine is a substituted pyridine that, while not extensively studied for its own biological activity, represents a strategically important starting material in medicinal chemistry. Its true value lies in the combination of three key features: the 2-aminopyridine core, a chlorine atom at the 5-position, and a highly reactive iodine atom at the 4-position.

The 2-aminopyridine moiety is a privileged structure in drug discovery, recognized as a pharmacophore capable of interacting with a wide range of biological targets.[1][2] It can serve as a perfect locomotive in the synthesis of molecules with diverse pharmacological goals.[1][3] The dual halogenation offers medicinal chemists a powerful tool for controlled, stepwise chemical modification. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, enabling selective cross-coupling reactions at the 4-position to build molecular complexity and explore structure-activity relationships (SAR). This guide will therefore explore the mechanistic possibilities unlocked by this versatile scaffold.

CORE MECHANISTIC HYPOTHESES & TARGET CLASSES

The biological potential of any molecule derived from 5-Chloro-4-iodopyridin-2-amine is rooted in the pharmacology of the 2-aminopyridine core. Based on extensive precedent in the scientific literature, two primary target classes stand out: protein kinases and bromodomains.

Protein Kinase Inhibition

The 2-aminopyridine scaffold is a classic "hinge-binder" for protein kinases. The ATP-binding site of a kinase contains a flexible "hinge" region that connects the N- and C-lobes of the enzyme. This region typically presents a series of hydrogen bond donors and acceptors. The 2-aminopyridine motif is perfectly poised to form two or three critical hydrogen bonds with this hinge, mimicking the interaction of the adenine base of ATP.

-

Causality: The exocyclic amine at the 2-position acts as a hydrogen bond donor, while the endocyclic pyridine nitrogen acts as a hydrogen bond acceptor. This bidentate interaction provides a strong anchor for the molecule, and derivatives can then be elaborated from the 4- and 5-positions to achieve high affinity and selectivity by probing adjacent hydrophobic pockets. Numerous 2-aminopyridine derivatives have been developed as potent inhibitors of kinases like CDK8, PI3Kδ, JAK2, and ALK.[4][5][6][7]

Caption: Interaction of the 2-aminopyridine scaffold with a kinase hinge region.

Bromodomain Inhibition

Bromodomains are protein interaction modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a key mechanism in epigenetic regulation. The 2-aminopyridine scaffold can act as a biomimetic of the acetylated lysine side chain.

-

Causality: The binding pocket of a bromodomain contains a highly conserved asparagine residue that forms a critical hydrogen bond with the acetylated lysine. The amino group of the 2-aminopyridine scaffold can replicate this interaction. The pyridine ring itself can engage in favorable pi-stacking interactions with conserved tyrosine residues in the pocket. This makes the scaffold an excellent starting point for developing inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins (e.g., BRD4).

EXPERIMENTAL PROTOCOLS & VALIDATION SYSTEMS

To investigate the potential of novel compounds derived from 5-Chloro-4-iodopyridin-2-amine, robust and validated screening assays are essential.

Workflow for Kinase Inhibitor Discovery and Validation

A logical, multi-stage approach is required to identify and validate kinase inhibitors. This workflow ensures that resources are focused on the most promising compounds.

Caption: A self-validating workflow for the discovery of kinase inhibitors.

Protocol: Bromodomain Inhibitor Screening via AlphaScreen

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology ideal for studying protein-protein interactions in a high-throughput format.[8][9] This protocol is designed to be self-validating through the use of appropriate controls.

Objective: To determine the IC50 of a test compound for the interaction between a BET bromodomain (e.g., BRD4) and an acetylated histone peptide.

Materials:

-

Protein: GST-tagged BRD4 Bromodomain 1 (BPS Bioscience, Cat# 31040 or similar).[10]

-

Peptide: Biotinylated Histone H4 (acetyl-Lys5,8,12,16) peptide.

-

Beads: Glutathione AlphaLISA Acceptor Beads and AlphaScreen Streptavidin-conjugated Donor Beads (PerkinElmer).[10]

-

Assay Plate: 384-well white OptiPlate (PerkinElmer).

-

Controls: JQ1 (potent known inhibitor) as a positive control; DMSO as a negative (vehicle) control.

-

Test Compound: Serial dilution of a derivative of 5-Chloro-4-iodopyridin-2-amine.

Step-by-Step Methodology:

-

Prepare Reagents: Dilute all proteins, peptides, and compounds in the appropriate assay buffer. Note that DMSO concentrations should be kept consistent across all wells and typically below 0.5% to avoid assay interference.[11]

-

Compound Plating: Add 2 µL of the serially diluted test compound, positive control (JQ1), or vehicle control (DMSO) to the wells of the 384-well plate.

-

Protein-Peptide Incubation: Add 8 µL of a mix containing the GST-BRD4 protein and the biotinylated histone peptide to each well. Incubate for 30 minutes at room temperature.

-

Bead Addition: Add 10 µL of a mix containing the Glutathione Acceptor beads and Streptavidin Donor beads to each well. This step should be performed in subdued light.

-

Final Incubation: Seal the plate and incubate for 1 hour at room temperature in the dark.

-

Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader (e.g., Revvity EnVision).

Self-Validation and Data Analysis:

-

Trustworthiness: The assay's validity is confirmed by calculating the Z'-factor from the positive (JQ1) and negative (DMSO) control wells. A Z'-factor > 0.5 indicates a robust and reliable assay.

-

Data Interpretation: The signal is inversely proportional to inhibition. High signal (DMSO wells) indicates strong protein-peptide interaction, while low signal (JQ1 wells) indicates complete inhibition.

-

IC50 Calculation: Normalize the data using the high and low controls. Plot the percent inhibition against the log of the test compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Structure-Activity Relationship (SAR) Framework

The dihalogenated nature of 5-Chloro-4-iodopyridin-2-amine provides a clear and logical framework for SAR exploration.

| Position | Substituent | Role in SAR Exploration | Recommended Chemistry |

| 4 | Iodine | Vector for Diversification. The C-I bond is the primary site for introducing new chemical matter to probe binding pockets and modulate potency, selectivity, and physicochemical properties. | Suzuki, Sonogashira, Stille, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. |

| 5 | Chlorine | Electronic & Lipophilic Modulation. The electron-withdrawing chlorine atom influences the pKa of the aminopyridine system and can make favorable hydrophobic contacts. It is less readily displaced than iodine. | Generally retained in initial library synthesis. Can be targeted for modification in later-stage lead optimization if required. |

| 2 | Amine | Core Binding Motif. This group is typically essential for the primary binding interaction (e.g., with the kinase hinge) and is usually conserved. | N-alkylation or N-arylation can be explored, but often disrupts the key hydrogen-bonding pattern. |

Conclusion and Authoritative Grounding

5-Chloro-4-iodopyridin-2-amine should be viewed not as an end-product, but as a high-potential starting point for sophisticated drug discovery campaigns. The established pharmacology of its 2-aminopyridine core strongly suggests that its derivatives are likely to find utility as inhibitors of protein kinases and bromodomains.[1][5][12] The synthetic tractability afforded by the differentially reactive halogen atoms allows for systematic and efficient exploration of chemical space.

Future work built upon this scaffold should prioritize the synthesis of diverse libraries via cross-coupling at the 4-position, followed by screening against well-validated biological assays as described in this guide. Positive hits must be confirmed through orthogonal methods and structural biology to definitively elucidate the mechanism of action and provide an authoritative basis for further development.

References

-

Title: 2-Aminopyridine – an unsung hero in drug discovery Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]

-

Title: Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents Source: Journal of Biomolecular Structure & Dynamics (via PubMed) URL: [Link]

-

Title: BRD4 (BD1) Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]

-

Title: AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions Source: Methods in Molecular Biology (via NIH) URL: [Link]

-

Title: Bromodomain Assay Service (Reader Domain Assays) Source: Reaction Biology URL: [Link]

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. aminer.org [aminer.org]

- 4. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. westbioscience.com [westbioscience.com]

- 12. pubs.acs.org [pubs.acs.org]

A Guide to the Synthesis of 5-Chloro-4-iodopyridin-2-amine: A Key Building Block in Medicinal Chemistry

Abstract

Halogenated pyridines are foundational scaffolds in modern drug discovery, offering versatile handles for synthetic elaboration and unique electronic properties that modulate biological activity. Among these, 5-Chloro-4-iodopyridin-2-amine stands out as a critical intermediate for constructing complex molecular architectures. This guide provides an in-depth technical overview of the discovery and synthesis of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind the strategic choices made during its preparation. Designed for researchers and drug development professionals, this document consolidates information from seminal literature to serve as a practical and authoritative resource.

Introduction: The Strategic Importance of Dihalogenated Pyridinamines

The pyridine ring is a privileged structure in medicinal chemistry, present in numerous approved pharmaceuticals. The introduction of halogen atoms onto this scaffold serves several key purposes:

-

Modulation of Physicochemical Properties: Halogens, particularly chlorine, can alter a molecule's lipophilicity, metabolic stability, and pKa, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Vector for Cross-Coupling Reactions: The varying reactivity of different halogens (I > Br > Cl) allows for selective, stepwise functionalization. An iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the precise installation of diverse substituents.

-

Directional Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to a drug's binding affinity and selectivity for its biological target.

The compound 5-Chloro-4-iodopyridin-2-amine combines these features, offering a stable chloro substituent while providing a reactive iodo handle for further chemical modification, making it a highly valuable building block.

The Genesis of Discovery: Electrophilic Halogenation Strategies

The synthesis of halogenated pyridines often relies on electrophilic aromatic substitution. The amino group at the 2-position of the pyridine ring is a powerful activating group, directing incoming electrophiles to the ortho (3-position) and para (5-position) positions. However, direct, selective iodination at the 4-position of a 2-amino-5-chloropyridine precursor is challenging due to these directing effects.

The discovery and development of a reliable synthetic route to 5-Chloro-4-iodopyridin-2-amine hinged on overcoming this regioselectivity challenge. The most common and effective strategies involve the direct iodination of a suitable precursor, such as 2-amino-5-chloropyridine or 2-amino-4-chloropyridine, using an electrophilic iodine source.

Seminal Synthesis: Iodination of 2-Amino-4-chloropyridine

One of the well-documented approaches involves the electrophilic iodination of 2-amino-4-chloropyridine. This method leverages the directing effects of the amino group to install the iodine at the adjacent, electron-rich 5-position. However, the literature more commonly describes the synthesis of related isomers, such as 2-chloro-3-iodopyridin-4-amine, from 2-chloro-4-aminopyridine.[1] A successful synthesis of the target molecule often requires careful selection of the starting material and iodinating agent to achieve the desired regiochemistry.

A plausible and effective route starts from 2-amino-5-chloropyridine . The challenge then becomes introducing the iodine atom at the C4 position, which is meta to the activating amino group. This often requires a stronger iodinating agent or specific reaction conditions to overcome the inherent electronic preferences of the ring.

A key method reported in the literature for a similar transformation involves using iodine monochloride (ICl) in the presence of a mild base or acid catalyst.[1]

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic pathway from a suitable aminopyridine precursor.

Caption: General synthetic route to 5-Chloro-4-iodopyridin-2-amine.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on common electrophilic iodination procedures for aminopyridines, such as those found for the synthesis of 2-amino-5-iodopyridine.[2] This procedure should be considered a template and may require optimization.

Reaction: Iodination of 2-Amino-5-chloropyridine

Materials:

-

2-Amino-5-chloropyridine (1.0 equiv)

-

Iodine (I₂) (1.0-1.2 equiv)

-

Periodic Acid (HIO₄) or Iodine Monochloride (ICl) as an alternative iodinating system

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (catalytic)

-

Sodium thiosulfate solution (10% w/v)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-5-chloropyridine (1.0 equiv) in glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add Iodine (I₂) and a catalytic amount of concentrated sulfuric acid. If using periodic acid, it is added at this stage to generate the active iodinating species in situ.

-

Reaction Conditions: Heat the reaction mixture to 70-80 °C and maintain for 4-16 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

-

Quench any remaining iodine by adding 10% sodium thiosulfate solution until the dark color disappears.

-

Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases and the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

-

Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent, to afford 5-Chloro-4-iodopyridin-2-amine as a solid.[1]

-

Causality and Experimental Insights

-

Choice of Iodinating Agent: While molecular iodine (I₂) can be used, it is a relatively weak electrophile. The addition of an oxidizing agent like periodic acid or sulfuric acid generates a more potent iodinating species (e.g., I⁺). Iodine monochloride (ICl) is also highly effective as it is polarized (Iδ⁺-Clδ⁻), making the iodine atom more electrophilic.[1]

-

Solvent and Temperature: Glacial acetic acid is a common solvent for these reactions as it is polar enough to dissolve the reactants and is stable to the reaction conditions.[1] Heating is typically required to overcome the activation energy of the substitution, especially for introducing an electrophile at a less activated position.

-

Work-up Rationale: The neutralization step is critical as the product is an amine, which would be protonated and water-soluble under acidic conditions. Basification ensures the product is in its neutral, free-base form, allowing for extraction into an organic solvent. The sodium thiosulfate wash is essential for removing unreacted iodine, which can complicate purification.

Characterization Data

The identity and purity of the synthesized 5-Chloro-4-iodopyridin-2-amine must be confirmed by analytical methods. The following table summarizes expected data points.

| Property | Value |

| Molecular Formula | C₅H₄ClIN₂ |

| Molecular Weight | 254.45 g/mol [3] |

| Appearance | Off-white to light brown solid[1] |

| CAS Number | 1260667-65-9[4] |

| ¹H NMR | Expected signals for two aromatic protons on the pyridine ring and a broad signal for the -NH₂ protons. Chemical shifts will be influenced by the halogen substituents. |

| Mass Spectrometry | [M+H]⁺ at m/z ~255, showing the characteristic isotopic pattern for one chlorine atom. |

Applications in Drug Development

5-Chloro-4-iodopyridin-2-amine is a versatile intermediate. The distinct reactivity of the chloro and iodo substituents allows for selective, sequential cross-coupling reactions. The iodo group at the 4-position is typically targeted first in Suzuki or Sonogashira couplings to introduce aryl, heteroaryl, or alkynyl groups. The amino group can be used for amide bond formation or as a directing group, while the chloro group at the 5-position can be substituted in a subsequent, more forcing nucleophilic aromatic substitution (SₙAr) reaction or another cross-coupling reaction.

This strategic utility makes it a valuable precursor in the synthesis of complex molecules, including kinase inhibitors and other targeted therapies in oncology and other disease areas.[5][6]

Conclusion

The synthesis of 5-Chloro-4-iodopyridin-2-amine is a prime example of strategic chemical synthesis, requiring careful control of regioselectivity in electrophilic aromatic substitution. By understanding the electronic nature of the aminopyridine core and selecting the appropriate reagents and conditions, this valuable building block can be prepared efficiently. Its differential reactivity provides a powerful platform for the rapid generation of molecular diversity, cementing its role as a key intermediate in the ongoing quest for novel therapeutics.

References

- Jose, G., et al. (2014). Experimental procedure for the synthesis of 2-chloro-5-iodopyridin-4-amine. European Journal of Medicinal Chemistry, 77, 288-297.

- Guidechem. (n.d.). How to prepare 2-Amino-5-chloropyridine? FAQ - Guidechem.

- ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine. ResearchGate.

- Google Patents. (2017). A method for preparation of 2-amino-5-chloro-pyridine. CN106432069A.

- Wang, T., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-508.

- Chem-Impex. (n.d.). 2-Amino-5-chloro-3-iodopyridine. Chem-Impex.

- Google Patents. (2013). Preparation method of 2-chloro-4-iodo-5-methylpyridine. CN103420902A.

- Tetrahedron. (n.d.). 2-Amino-5-chloro-3-iodopyridine. Elsevier.

- Chem-Impex. (n.d.). 5-Chloro-2-fluoro-4-iodopyridine. Chem-Impex.

- ChemicalBook. (n.d.). 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis. ChemicalBook.

-

Hentzen, N., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(11), 2657. Available at: [Link]

- Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal.

- ChemicalBook. (n.d.). 5-chloro-4-iodopyridin-2-amine. ChemicalBook.

- PubChem. (n.d.). 4-Chloro-5-iodopyridin-2-amine. PubChem.

- Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal.

-

Mosa, A., et al. (2009). Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. Bioorganic & Medicinal Chemistry, 17(18), 6666-6676. Available at: [Link]

Sources

- 1. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-chloro-4-iodopyridin-2-amine | 1260667-65-9 [chemicalbook.com]

- 5. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of 5-Chloro-4-iodopyridin-2-amine in different solvents

An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-4-iodopyridin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Chloro-4-iodopyridin-2-amine is a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research, serving as a key building block in the synthesis of bioactive molecules.[1] Understanding its fundamental physicochemical properties, namely solubility and stability, is a critical prerequisite for its effective use in drug discovery and development. This guide provides a comprehensive framework for characterizing these properties, outlining robust experimental protocols and the scientific rationale behind them. By adhering to internationally recognized guidelines, researchers can generate reliable and reproducible data essential for formulation development, analytical method validation, and regulatory submissions.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug product is underpinned by a thorough understanding of its intrinsic properties. For a substituted pyridine like 5-Chloro-4-iodopyridin-2-amine, its solubility dictates bioavailability and formulation strategies, while its stability profile influences its synthesis, storage, and shelf-life. This document serves as a practical guide for researchers to systematically evaluate these two cornerstone attributes. We will not only describe the "how" but also the "why," grounding our protocols in the principles of chemical kinetics and thermodynamics, and aligning them with global regulatory standards.[2][3][4]

The structure of 5-Chloro-4-iodopyridin-2-amine, with its amino group and halogen substituents, suggests potential for pH-dependent solubility and susceptibility to specific degradation pathways, such as hydrolysis or photolysis.[5][6] Therefore, a systematic investigation as outlined herein is not merely a data-gathering exercise but a crucial step in risk mitigation and accelerated development.

Characterization of the Solubility Profile

Solubility, the concentration of a solute in a saturated solution at a specific temperature, is a critical determinant of a drug's absorption and, consequently, its therapeutic efficacy.[7] For oral dosage forms, for instance, an active pharmaceutical ingredient (API) must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. The following sections detail a systematic approach to determining the solubility of 5-Chloro-4-iodopyridin-2-amine.

Rationale for Solvent Selection

The initial step involves selecting a diverse and relevant panel of solvents. This panel should include not only aqueous buffers that mimic physiological conditions but also organic solvents commonly used in pharmaceutical processing and formulation.[7]

-

Aqueous Buffers (pH 1.2, 4.5, 6.8): These are essential for determining pH-dependent solubility and are stipulated by guidelines for Biopharmaceutics Classification System (BCS) determination.[8][9] The pH range from 1.2 to 6.8 covers the physiological conditions of the stomach and small intestine.

-

Purified Water: Establishes a baseline for aqueous solubility.

-

Common Organic Solvents: Solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), and acetonitrile are frequently used in co-solvent systems, analytical method development, and early-stage formulations.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[8] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 5-Chloro-4-iodopyridin-2-amine to a series of vials, each containing a known volume of a selected solvent (e.g., 5 mL). The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vials and place them in a mechanical shaker or rotator at a constant temperature (typically 25 °C or 37 °C for physiological relevance).[9] Agitate the samples for a predetermined period (e.g., 24-48 hours). A preliminary experiment should be conducted to determine the time required to reach equilibrium.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Subsequently, clarify the supernatant by centrifugation or filtration using a chemically inert filter (e.g., PTFE) that does not adsorb the compound.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replication: The experiment should be performed in triplicate for each solvent to ensure the precision of the results.[8]

Visualization of the Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation: Solubility Profile

The results should be compiled into a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Qualitative Descriptor |

| pH 1.2 Buffer | 37 | TBD | TBD |

| pH 4.5 Buffer | 37 | TBD | TBD |

| pH 6.8 Buffer | 37 | TBD | TBD |

| Purified Water | 25 | TBD | TBD |

| Ethanol | 25 | TBD | TBD |

| Methanol | 25 | TBD | TBD |

| Acetonitrile | 25 | TBD | TBD |

| Dimethyl Sulfoxide (DMSO) | 25 | TBD | TBD |

| TBD: To Be Determined experimentally. |

Assessment of Chemical Stability

Stability testing is crucial for identifying degradation pathways and determining the intrinsic stability of an API. Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[5][10] The goal is to generate degradation products to develop and validate a stability-indicating analytical method, which is essential for quality control.[11][12] The recommended degradation for these studies generally varies between 5-20%.[11]

Experimental Protocol: Forced Degradation Study

A single batch of 5-Chloro-4-iodopyridin-2-amine is typically used for stress testing.[2] The study should include appropriate controls (compound in the same solvent system but without the stressor, stored at ambient conditions).

Step-by-Step Methodology:

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and reflux for a specified period (e.g., 8 hours). If no degradation occurs, more stringent conditions (e.g., 1 N HCl for 12 hours) can be applied.[5]

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and reflux for a similar duration. The halogenated pyridine structure may be particularly susceptible to alkaline hydrolysis.[6]

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

-

Thermal Degradation (Solid State): Expose the solid compound to high temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 60°C or 70°C) for a set period.[2]

-

Photostability: Expose both the solid compound and a solution of the compound to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light.

Sample Analysis: After exposure, samples are neutralized (if necessary), diluted, and analyzed using a suitable HPLC method. The chromatograms are inspected for new peaks (degradation products) and a decrease in the main peak area. A photodiode array (PDA) detector is highly recommended to assess peak purity and obtain UV spectra of the degradants. Mass spectrometry (LC-MS) is invaluable for identifying the structures of the degradation products.[10]

Visualization of the Forced Degradation Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 3. edaegypt.gov.eg [edaegypt.gov.eg]

- 4. pharmacyboard.gov.sl [pharmacyboard.gov.sl]

- 5. ajrconline.org [ajrconline.org]

- 6. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 8. who.int [who.int]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. longdom.org [longdom.org]

- 12. biomedres.us [biomedres.us]

safety, handling, and MSDS for 5-Chloro-4-iodopyridin-2-amine.

An In-depth Technical Guide to the Safe Handling of 5-Chloro-4-iodopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Author's Foreword

This document provides a comprehensive technical guide on the safety, handling, and material safety data for 5-Chloro-4-iodopyridin-2-amine. As a Senior Application Scientist, my objective is to move beyond a simple recitation of checklist safety data. Instead, this guide is structured to provide a deep, causal understanding of the hazards associated with this compound and to establish self-validating protocols for its handling. The information herein is synthesized from authoritative sources on closely related chemical isomers, as specific data for this exact compound is limited. This approach ensures a conservative and robust safety framework. Every recommendation is grounded in the fundamental physicochemical and toxicological properties of the substance class, empowering researchers to not just follow procedures, but to understand the critical reasoning that underpins them.

Section 1: Compound Identification and Physicochemical Profile

5-Chloro-4-iodopyridin-2-amine is a halogenated pyridine derivative utilized as a key intermediate and building block in medicinal and agrochemical research.[1][2] Its structural complexity and reactivity, imparted by the chloro, iodo, and amine functional groups, make it a valuable component in the synthesis of novel bioactive molecules.[3] However, these same properties necessitate a thorough understanding of its hazard profile.

| Identifier | Data | Source(s) |

| IUPAC Name | 5-Chloro-4-iodopyridin-2-amine | N/A |

| Synonyms | 2-Amino-5-chloro-4-iodopyridine | |

| CAS Number | Data for the exact isomer is not definitively available. The synonym 2-Amino-5-chloro-4-iodopyridine is associated with CAS 211308-81-5, though this CAS is primarily linked to 2-Amino-5-chloro-3-iodopyridine. The safety profile is therefore inferred from closely related isomers like 4-Chloro-5-iodopyridin-2-amine (CAS 670253-37-9). | |

| Molecular Formula | C₅H₄ClIN₂ | [1] |

| Molecular Weight | 254.46 g/mol | |

| Appearance | Expected to be a solid, ranging from white/beige to yellow/brown powder or crystals. | [2] |

| Melting Point | Data for isomers suggest a range between 125-138 °C. | |

| Storage Temp. | Store in a cool, dry, well-ventilated area; some sources recommend refrigeration (0-8 °C). | [2] |

| Solubility | Expected to have some water solubility. |

Section 2: GHS Hazard Analysis and Risk Mitigation

The Globally Harmonized System (GHS) provides a universal framework for chemical hazard communication. Based on data from the structural isomer 4-Chloro-5-iodopyridin-2-amine, this compound is classified as hazardous. The following is a summary of its GHS classification, which forms the basis for all handling and emergency protocols.

GHS Classification Summary

| Classification | Hazard Code | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal (Category 4) | H312 | Harmful in contact with skin |

| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation (Category 1) | H318 | Causes serious eye damage |

| Acute Toxicity, Inhalation (Category 4) | H332 | Harmful if inhaled |

| STOT - Single Exposure (Category 3) | H335 | May cause respiratory irritation |

-

Signal Word: Danger

-

GHS Pictograms:

Expert Interpretation of Hazards:

The hazard profile indicates that 5-Chloro-4-iodopyridin-2-amine is a multi-hazard substance. The primary routes of exposure—inhalation, skin contact, and ingestion—are all associated with significant toxicity. The designation of "Serious eye damage" (H318) is particularly critical, implying a risk of irreversible injury upon contact. The potential for respiratory irritation (H335) and acute inhalation toxicity (H332) mandates that this compound, in its powdered form, must be handled with stringent engineering controls to prevent aerosolization.

The following diagram illustrates the logical workflow from hazard identification to the mandatory selection of Personal Protective Equipment (PPE).

Caption: Hazard to PPE Selection Workflow.

Section 3: Standard Operating Procedures (SOPs)

Adherence to validated protocols is non-negotiable. The following procedures are designed to be self-validating systems for risk mitigation.

Personal Protective Equipment (PPE) Matrix

Proper PPE is the final barrier between the researcher and the chemical. The table below is a mandatory minimum requirement.

| Exposure Route | Hazard | Primary Control | Secondary Control |

| Inhalation | H332, H335 | Certified Chemical Fume Hood | N95/P100 respirator (for spill cleanup) |

| Dermal | H312, H315 | Nitrile Gloves (double-gloving recommended) | Full-length, cuffed lab coat |

| Eye/Face | H318 | Chemical safety goggles | Face shield (worn over goggles) |

Protocol for Weighing and Handling Solid Compound

-

Preparation: Before retrieving the compound, ensure the chemical fume hood is operational (check airflow monitor) and the work area is decontaminated. Prepare all necessary equipment (spatulas, weigh boats, secondary containers).

-

Don PPE: Don all PPE as specified in the matrix above (lab coat, double gloves, goggles, and face shield).

-

Transfer to Hood: Transport the sealed container of 5-Chloro-4-iodopyridin-2-amine to the fume hood in a secondary container.

-

Weighing: Perform all weighing operations deep within the fume hood. Open the primary container slowly. Use a clean spatula to carefully transfer the solid to a tared weigh boat. Do not pour the powder, as this generates dust.

-

Sealing: Immediately and securely close the primary container.

-

Cleanup: Wipe down the spatula and any surfaces within the hood with a solvent-dampened towel. Dispose of the towel and gloves in the designated solid hazardous waste container.

-

Transport: Transport the weighed compound in a sealed and labeled secondary container to its point of use.

Storage and Stability Management

-

Conditions: Store the compound in its original, tightly sealed container. The storage location must be a designated, locked, cool, dry, and well-ventilated area.

-

Incompatibilities: Segregate from strong oxidizing agents.

-

Light Sensitivity: Some related compounds are light-sensitive. Store in an opaque container or in a dark location to ensure chemical integrity.

-

Labeling: Ensure the container is clearly labeled with the compound name, date received, and all relevant GHS hazard pictograms.

Section 4: Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

First-Aid Measures

The following first-aid responses are based on established best practices for this class of chemicals. Medical attention is required in all cases of significant exposure.

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Take off all contaminated clothing immediately. Rinse skin with copious amounts of water and soap for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.

-

Ingestion: If swallowed, rinse mouth with water (do NOT induce vomiting). Give two glasses of water to drink. Seek immediate medical attention and call a poison control center.

Accidental Release and Spill Cleanup

Caption: Logical workflow for spill response.

Methodology for Spill Cleanup:

-

Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated (or the fume hood is running).

-

Don PPE: Wear all appropriate PPE, including respiratory protection if the spill is outside of a fume hood.

-

Contain: For a solid spill, carefully sweep up the material to avoid generating dust. Do not use a vacuum cleaner unless it is HEPA-filtered and approved for hazardous dust.

-

Collect: Place all contaminated materials into a clearly labeled, sealable hazardous waste container.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), hydrogen chloride (HCl), and hydrogen iodide (HI).

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.

Section 5: Waste Disposal

All waste containing 5-Chloro-4-iodopyridin-2-amine, including empty containers, contaminated PPE, and cleanup materials, must be handled as hazardous waste.

Caption: Disposal workflow for hazardous chemical waste.

Protocol for Disposal:

-

Segregation: Do not mix with non-hazardous waste.

-

Containment: Collect all waste in a compatible, sealed, and clearly labeled hazardous waste container.

-

Storage: Store the waste container in a designated, secure, and well-ventilated secondary containment area.

-

Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor, following all local, state, and federal regulations.

References

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- ECHEMI. (n.d.). 5-CHLORO-2-FLUORO-4-IODOPYRIDINE SDS, 659731-48-3 Safety Data Sheets.

- Advanced ChemBlocks. (n.d.). 5-chloro-2-fluoro-4-iodopyridine 95%.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (2021). SAFETY DATA SHEET - 2-Amino-5-chloropyridine.

- PubChem. (n.d.). 4-Chloro-5-iodopyridin-2-amine.

- Fisher Scientific. (2010). SAFETY DATA SHEET - 2-Chloro-5-iodopyridine.

- Sigma-Aldrich. (n.d.). 5-Chloro-2-fluoro-4-iodopyridine.

- Moleqube. (n.d.). Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 4-Amino-2-chloro-5-iodopyridine 97.

- ECHEMI. (n.d.). 4-chloro-2-fluoro-5-iodopyridine SDS, 1184914-20-2 Safety Data Sheets.

- Chem-Impex. (n.d.). 5-Chloro-2-fluoro-4-iodopyridine.

- PubChem. (n.d.). 2-Chloro-3-iodopyridin-4-amine.

- AK Scientific, Inc. (n.d.). 2-Chloro-4-iodopyridin-3-amine Safety Data Sheet.

- ChemicalBook. (2025). 5-Amino-2-chloropyridine - Safety Data Sheet.

- PubChem. (n.d.). GHS Classification Summary.

- Fisher Scientific. (2021). SAFETY DATA SHEET - 2-Chloro-4-iodopyridine.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.

- ChemicalBook. (2024). Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine.

- Lab Pro Inc. (n.d.). 2-Chloro-5-iodopyridine, 25G.

- BenchChem. (2025). Proper Disposal of 2-Amino-5-chloro-1,8-naphthyridine.

Sources

Navigating the Spectroscopic Landscape of 5-Chloro-4-iodopyridin-2-amine: A Technical Guide

For Immediate Release

This technical guide offers an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 5-Chloro-4-iodopyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document provides a robust framework for the characterization of this and similar halogenated pyridines. While direct experimental data for this specific isomer is not widely available in public databases, this guide synthesizes foundational spectroscopic principles and comparative data from related isomers to present a predictive and practical analytical approach.

Introduction: The Significance of Halogenated Pyridines

Halogenated pyridines are a cornerstone in medicinal chemistry and materials science, serving as versatile intermediates in the synthesis of a wide array of functional molecules. The specific placement of halogen atoms and amine groups on the pyridine ring dramatically influences the molecule's reactivity, electronic properties, and biological activity. 5-Chloro-4-iodopyridin-2-amine, with its distinct substitution pattern, presents a unique set of analytical challenges and opportunities. Accurate spectroscopic characterization is paramount for confirming its structure, assessing its purity, and understanding its behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules.[1] By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, we can piece together the molecular puzzle.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 5-Chloro-4-iodopyridin-2-amine is anticipated to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a broad signal for the amine protons. The predicted chemical shifts are based on the analysis of substituent effects in halogenated and aminated pyridines.[2]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-4-iodopyridin-2-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak.

Table 1: Predicted ¹H NMR Data for 5-Chloro-4-iodopyridin-2-amine

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-3 | 6.5 - 7.0 | Singlet | N/A | Shielded by the adjacent amino group and influenced by the para-iodine. |

| H-6 | 7.8 - 8.2 | Singlet | N/A | Deshielded by the electronegative chlorine at the meta position and the ring nitrogen. |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | N/A | Protons are exchangeable and exhibit broad signals. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the five carbon atoms in the pyridine ring are influenced by the attached substituents.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Data for 5-Chloro-4-iodopyridin-2-amine

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 158 - 162 | Attached to the amino group, resulting in a significant downfield shift. |

| C-3 | 110 - 115 | Shielded by the adjacent amino group. |

| C-4 | 85 - 95 | Significantly shielded due to the attachment of the large, polarizable iodine atom. |

| C-5 | 145 - 150 | Deshielded by the attached electronegative chlorine atom. |

| C-6 | 148 - 152 | Deshielded by the ring nitrogen and the adjacent chlorine atom. |

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

Predicted Mass Spectrum

For 5-Chloro-4-iodopyridin-2-amine (C₅H₄ClIN₂), the molecular ion peak (M⁺) is expected to be a prominent feature in the mass spectrum. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a characteristic isotopic cluster with a ratio of approximately 3:1 (M⁺ and M+2).

-

Molecular Formula: C₅H₄ClIN₂

-

Monoisotopic Mass: 253.91 g/mol

-

Average Mass: 254.45 g/mol [3]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a coupled liquid chromatography (LC) or gas chromatography (GC) system.

-

Ionization: Utilize a suitable ionization technique, such as electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural features.

Predicted Fragmentation Pattern